5-Aminothieno[3,2-b]pyridine-6-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-aminothieno[3,2-b]pyridine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c9-4-5-3-7-6(1-2-12-7)11-8(5)10/h1-3H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHITFIPPGPDSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(C(=C2)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Aminothieno 3,2 B Pyridine 6 Carbonitrile and Its Analogues
Classical Multi-Step Synthetic Routes
Traditional syntheses of thienopyridines typically involve the sequential construction of the two heterocyclic rings. These methods offer reliability and are often used for the foundational synthesis of the core scaffold, which can then be further functionalized. The two primary strategies involve either forming the thiophene (B33073) ring onto a pre-existing pyridine (B92270) structure or, conversely, annulating the pyridine ring onto a thiophene precursor. nih.gov
One of the most established strategies for constructing the thieno[2,3-b]pyridine (B153569) scaffold, an isomer of the target compound, involves the annulation of a thiophene ring onto a pyridine derivative. researchgate.net This approach commonly starts with a 3-cyanopyridine-2(1H)-thione. The synthesis proceeds via S-alkylation of the thione with an agent containing an active methylene (B1212753) group and an electron-withdrawing group (EWG), such as α-halo ketones or esters. researchgate.net This is followed by an intramolecular Thorpe-Ziegler cyclization of the resulting intermediate. The reaction conditions for the cyclization step often require a base to generate the necessary carbanion, with catalysts ranging from sodium ethoxide in ethanol (B145695) to potassium carbonate in DMF. researchgate.net This general strategy is highly versatile for producing a variety of 3-aminothieno[2,3-b]pyridines.
Another classical approach is the Gould-Jacobs reaction, which has been applied to the synthesis of thieno[2,3-b]pyridine and thieno[3,2-b]pyridine (B153574) systems. abertay.ac.uk This method involves condensing an aminothiophene with an ethoxymethylene derivative of an active methylene compound. The resulting product is then subjected to thermal cyclization, typically in a high-boiling solvent like diphenyl ether, to yield the corresponding hydroxythienopyridine derivative. abertay.ac.uk
The alternative classical approach involves constructing the pyridine ring onto a thiophene starting material. nih.gov This is a common strategy for accessing various thienopyridine isomers. For instance, the synthesis of thieno[2,3-c]pyridine (B153571) derivatives can be achieved starting from 2-acetylthiophene. nih.govd-nb.info A sequence involving a one-pot triazolization followed by a Pomeranz-Fritsch type cyclization and a subsequent denitrogenative transformation can yield the desired thienopyridine core. nih.govd-nb.info
Similarly, the Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group, can be adapted for thienopyridine synthesis. Starting with an appropriate 2-aminothiophene derivative and a β-ketoester, for example, allows for the construction of the fused pyridine ring, leading to substituted thieno[3,2-b]pyridines.
Contemporary and Efficient Synthesis Approaches
Modern synthetic chemistry emphasizes efficiency, reduced reaction times, and milder conditions. For the synthesis of thieno[3,2-b]pyridines and their analogues, several contemporary methods have been developed that align with these principles.
One-pot syntheses and multi-component reactions (MCRs) are highly valued for their efficiency, as they combine multiple reaction steps into a single operation without isolating intermediates. This approach has been successfully applied to the synthesis of complex molecules containing the thienopyridine motif. For example, a one-pot, three-component synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids has been developed starting from ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. researchgate.net This demonstrates the utility of using a pre-formed thienopyridine as a scaffold in MCRs to build more complex fused systems. Similarly, one-pot methodologies have been reported for the synthesis of bioactive 6-amino-2-pyridone-3,5-dicarbonitriles, showcasing the power of this strategy in generating molecular diversity efficiently. nih.gov
The synthesis of thieno[3,2-c]pyridin-4-ones has also been achieved through both one-pot and stepwise procedures, highlighting the flexibility of modern synthetic design. rsc.org
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities compared to conventional heating methods. nih.gov This technology has been effectively used in the synthesis of various thienopyridine derivatives and related fused heterocyclic systems.
For instance, the synthesis of novel benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives has been efficiently achieved using microwave-assisted chemical processes. nih.gov In another study, the preparation of pyrido[3,2-f] researchgate.netmdpi.comthiazepines under microwave conditions resulted in a 20–30% increase in reaction yields and significantly shorter reaction times compared to traditional heating. nih.gov Furthermore, a one-step, solvent-free synthesis of thieno[2,3-b]pyridine derivatives catalyzed by ytterbium(III) triflate under microwave irradiation was completed in just 5 minutes, yielding good to excellent results. mdpi.com
| Reactants | Conditions | Product Type | Time | Yield | Reference |
|---|---|---|---|---|---|
| 2-Amino-3-thiophene-carbonitriles, Ketones | Yb(OTf)3, MW, Solvent-free | Amino-thieno[2,3-b]pyridines | 5 min | Good to Excellent | mdpi.com |
| 3-Amino-3-thioxopropanamide, Ethyl acetoacetate, α-Haloketones | MW | Pyrido[3,2-f] researchgate.netmdpi.comthiazepin-5-ones | Significantly Reduced | Increased by 20-30% | nih.gov |
| Cyanoenamine, DMA-DMA | MW (800 W) | N,N-dimethylacetimidamide derivatives | Not specified | Not specified | nih.gov |
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, has been utilized for the functionalization of the thieno[3,2-b]pyridine core. This method allows for the introduction of various aryl and heteroaryl substituents, which is crucial for creating libraries of compounds for structure-activity relationship studies. mdpi.com
Research has demonstrated the synthesis of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates via a Suzuki-Miyaura cross-coupling reaction. Starting from methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, various boronic acids or their esters can be coupled to the C3 position of the thiophene ring in the presence of a palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂, and a base. This approach provides a versatile route to a range of 3-substituted thieno[3,2-b]pyridine analogues. mdpi.com
| Aryl/Heteroaryl Group | Boron Source | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Phenyl | Phenylboronic acid pinacol (B44631) ester | 3 h | 74% | mdpi.com |
| p-Tolyl | Potassium p-tolyltrifluoroborate | 4.5 h | 84% | mdpi.com |
| 4-Methoxyphenyl | Potassium 4-methoxyphenyltrifluoroborate | 4 h | 70% | mdpi.com |
| 4-Chlorophenyl | Potassium (4-chlorophenyl)trifluoroborate | 3 h | 82% | mdpi.com |
| Pyridin-4-yl | 4-Pyridine boronic acid | 4 h | 66% | mdpi.com |
Green Chemistry Considerations in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including the thienopyridine framework. These efforts aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
One prominent green chemistry tool is the use of microwave-assisted synthesis. nih.gov Compared to conventional heating methods, microwave irradiation can significantly shorten reaction times and, in some cases, improve reaction yields. nih.gov This technique offers a more energy-efficient pathway for constructing pyridine and fused-pyridine systems. nih.gov
Solvent selection is another critical aspect of green synthesis. The ideal "green" solvent should be non-toxic, renewable, and readily biodegradable. While many traditional syntheses of thienopyridines employ solvents like N,N-dimethylformamide (DMF), research is moving towards more benign alternatives. unibo.itacs.org Furthermore, the development of solvent-free reaction conditions represents a significant advancement. For instance, the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and zinc chloride (ChCl:2ZnCl₂), has been shown to effectively catalyze multicomponent reactions under solvent-free conditions. scienceandtechnology.com.vn These catalysts are often recoverable and reusable, adding to the sustainability of the process. scienceandtechnology.com.vn
Optimization of Reaction Conditions and Yield Enhancement Strategies
The efficient synthesis of 5-aminothieno[3,2-b]pyridine-6-carbonitrile and its analogues is highly dependent on the careful optimization of reaction conditions. Key parameters that are frequently adjusted to enhance reaction yields and purity include the choice of solvent, catalyst, temperature, and reaction time.
The selection of the solvent can have a profound impact on reaction outcomes. A model reaction for the synthesis of a substituted pyridine derivative demonstrated that varying the solvent under reflux conditions led to significantly different yields, with N,N-dimethylformamide (DMF) providing a substantially higher yield (80%) compared to other solvents like ethanol (58%), acetonitrile (B52724) (65%), methanol (B129727) (47%), and tetrahydrofuran (B95107) (51%). researchgate.net
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | Reflux | 5 | 58 |
| 2 | Methanol | Reflux | 6 | 47 |
| 3 | Acetonitrile | Reflux | 4 | 65 |
| 4 | Tetrahydrofuran (THF) | Reflux | 7 | 51 |
| 5 | N,N-Dimethylformamide (DMF) | Reflux | 3 | 80 |
The choice of a basic catalyst is also crucial for many thienopyridine syntheses, particularly those involving a Thorpe-Ziegler cyclization step. researchgate.netresearchgate.net A wide array of bases has been successfully employed, including inorganic bases like potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃), as well as organic bases such as sodium ethoxide (EtONa) and piperidine. researchgate.netresearchgate.net The optimal base often depends on the specific substrates and reaction conditions. For example, the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides can be achieved using an aqueous KOH solution in DMF. acs.org
Regioselective Synthesis of Thieno[3,2-b]pyridine Isomers
The synthesis of thienopyridines presents the challenge of regioselectivity, as six different isomeric structures are possible depending on the fusion of the thiophene and pyridine rings. researchgate.net Achieving the desired thieno[3,2-b]pyridine core, as seen in the target compound, requires synthetic strategies that precisely control the formation of the bicyclic system, preventing the formation of other isomers like thieno[2,3-b]pyridine.
The regiochemical outcome is largely determined by the choice of starting materials and the sequence of bond-forming reactions. Two primary strategies are employed:
Building the thiophene ring onto a pre-existing pyridine core.
Constructing the pyridine ring onto a starting thiophene.
A common route to the isomeric thieno[2,3-b]pyridines involves the reaction of 2-chloronicotinonitriles with α-mercaptoacetic acid derivatives or the alkylation of 3-cyanopyridine-2(1H)-thiones followed by intramolecular cyclization. researchgate.netresearchgate.net
In contrast, the regioselective synthesis of the thieno[3,2-b]pyridine scaffold often starts with a substituted thiophene. For example, a synthetic route can involve a 3-aminothiophene derivative which then undergoes reactions to build the fused pyridine ring. This ensures that the sulfur atom is in the correct position relative to the nitrogen atom in the final bicyclic product. A key reaction in this approach is the Gewald reaction, a multicomponent process that assembles substituted 2-aminothiophenes, which are versatile precursors for the subsequent pyridine ring annulation.
The following table illustrates how the choice of starting materials directs the synthesis towards a specific thienopyridine isomer.
| Starting Material(s) | Key Intermediate | Resulting Isomer |
|---|---|---|
| 3-Cyanopyridine-2(1H)-thione + α-Halo Ketone/Ester | S-alkylated 2-(cyanomethylthio)nicotinonitrile | Thieno[2,3-b]pyridine |
| Substituted 3-Aminothiophene + Malononitrile/Derivative | N/A (Pyridine ring formed in situ) | Thieno[3,2-b]pyridine |
| 2-Chloronicotinonitrile + Thioglycolate | 2-(Carboxymethylthio)nicotinonitrile | Thieno[2,3-b]pyridine |
Control over the cyclization step is paramount for regioselectivity. The Thorpe-Ziegler reaction, for instance, involves the intramolecular cyclization of a dinitrile. The regiochemical outcome is dictated by which nitrile group reacts with the adjacent active methylene group, a process controlled by the structure of the acyclic precursor. researchgate.net By carefully designing the starting materials and the reaction sequence, chemists can selectively synthesize the desired thieno[3,2-b]pyridine isomer over other possibilities.
Chemical Reactivity and Functionalization of 5 Aminothieno 3,2 B Pyridine 6 Carbonitrile
Reactions Involving the Amino Group (C5-NH2)
The amino group at the C5 position of the pyridine (B92270) ring is a primary aromatic amine. Its reactivity is influenced by the electron-withdrawing nature of the fused thiophene (B33073) and pyridine rings, as well as the adjacent cyano group. This group is a key handle for introducing a variety of substituents and for building more complex molecular architectures.
The nucleophilic character of the C5-amino group allows it to readily undergo acylation and alkylation reactions.
Acylation: The amino group can be acylated using various acylating agents such as acid chlorides, acid anhydrides, and carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This transformation is useful for introducing a wide range of functional groups and for protecting the amino group during subsequent reactions. While specific studies on 5-aminothieno[3,2-b]pyridine-6-carbonitrile are not prevalent in the provided search results, the acylation of similar 3-aminothieno[2,3-b]pyridines is a well-established reaction, suggesting analogous reactivity.
Alkylation: Alkylation of the C5-amino group can be achieved with alkyl halides or other alkylating agents. Regioselectivity can be an issue, as N-alkylation can proceed to give mono- and di-alkylated products. The reaction conditions, including the base and solvent, play a crucial role in controlling the extent of alkylation. S-alkylation of related pyridine-2-thiolates is a regioselective process that occurs at the sulfur atom, highlighting the nuanced reactivity of such heterocyclic systems nih.gov.
Table 1: Representative Acylation and Alkylation Reactions of Amino-Thienopyridine Systems
| Reagent | Product Type | General Conditions |
| Acetyl chloride | N-acetyl amide | Base (e.g., pyridine, triethylamine), aprotic solvent |
| Acetic anhydride | N-acetyl amide | Base or acid catalyst |
| Benzoyl chloride | N-benzoyl amide | Schotten-Baumann conditions (aq. base) |
| Methyl iodide | N-methylated amine | Base (e.g., K2CO3), polar aprotic solvent |
| Benzyl bromide | N-benzylated amine | Base (e.g., NaH), DMF or THF |
The primary amino group of this compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically catalyzed by an acid or a base and involves the reversible formation of a carbinolamine intermediate followed by dehydration.
These condensation reactions are fundamental in the synthesis of various heterocyclic systems. For instance, three-component condensation reactions involving amino-imidazoles, aldehydes, and Meldrum's acid have been utilized to synthesize tetrahydroimidazo[4,5-b]pyridin-5-ones researchgate.net. Similarly, the condensation of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents can lead to the formation of substituted nicotinates nih.gov. While direct examples with this compound are not detailed, the general reactivity pattern of aromatic amines suggests its utility in similar multicomponent reactions to generate diverse molecular scaffolds mdpi.comrsc.org.
The C5-amino group can be converted to a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., HCl, H2SO4) at low temperatures (0-5 °C) mdpi.com. The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations.
Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds, such as phenols and anilines, in azo coupling reactions to form highly colored azo compounds mdpi.com. This reaction is a cornerstone of dye chemistry and can be used to synthesize functional materials with interesting photophysical properties. The synthesis of azo-Schiff bases and other azo dyes via diazo-coupling reactions is a well-documented process mdpi.com. The general procedure involves the careful addition of a cold solution of the diazonium salt to a solution of the coupling partner under controlled pH conditions mdpi.com.
Table 2: Potential Products from Diazotization of this compound
| Reagent | Product Type |
| NaNO2, HCl (0-5 °C) | Diazonium chloride salt |
| + Phenol | Azo-coupled phenol |
| + Aniline | Azo-coupled aniline |
| + H2O, heat | 5-Hydroxythieno[3,2-b]pyridine-6-carbonitrile |
| + CuCN | 5,6-Dicyanothieno[3,2-b]pyridine |
| + HBF4, heat | 5-Fluorothieno[3,2-b]pyridine-6-carbonitrile |
Transformations of the Carbonitrile Group (C6-CN)
The carbonitrile (cyano) group at the C6 position is a valuable functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule.
The carbonitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. The outcome of the reaction is often dependent on the reaction conditions.
Amidation: Partial hydrolysis of the nitrile to the corresponding amide can be achieved under milder conditions chemistrysteps.comyoutube.com. This transformation is significant as amides are prevalent in biologically active molecules and serve as important synthetic intermediates oatext.com. Various methods have been developed for the hydration of nitriles to amides, including transition metal-free approaches mediated by bases like NaOH oatext.com. The use of biocatalysts, such as nitrile hydratases, also offers a green and selective route to amides thieme-connect.de.
Hydrolysis to Carboxylic Acid: Complete hydrolysis of the nitrile to a carboxylic acid typically requires more forcing conditions, such as heating with a strong acid (e.g., H2SO4, HCl) or a strong base (e.g., NaOH, KOH) chemistrysteps.comlibretexts.orgmasterorganicchemistry.comlumenlearning.com. The mechanism involves the initial formation of an amide, which is then further hydrolyzed to the carboxylic acid youtube.comchemistrysteps.com. Under basic conditions, the carboxylate salt is initially formed and requires subsequent acidification to yield the free carboxylic acid libretexts.org.
Table 3: Conditions for Hydrolysis of Nitriles
| Product | Reagents | General Conditions |
| Amide | H2O, mild acid or base | Controlled temperature and reaction time |
| Amide | NaOH, IPA | Moderate temperatures (e.g., 60 °C) |
| Carboxylic Acid | H2O, strong acid (e.g., H2SO4) | Reflux |
| Carboxylate Salt | H2O, strong base (e.g., NaOH) | Reflux |
The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack. This reactivity can be harnessed to construct new rings and introduce diverse substituents.
Nucleophilic Additions: Strong nucleophiles, such as Grignard reagents and organolithium compounds, can add to the nitrile carbon to form an intermediate imine anion, which upon hydrolysis yields a ketone. This provides a valuable method for C-C bond formation. The electrophilicity of the nitrile carbon can be enhanced by coordination to a Lewis acid.
Advanced Spectroscopic and Structural Characterization of Derived Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of thieno[3,2-b]pyridine (B153574) derivatives. Both ¹H and ¹³C NMR provide critical information about the molecular framework, substitution patterns, and conformational features. uobasrah.edu.iqresearchgate.net
In ¹H NMR spectra of thieno[3,2-b]pyridine derivatives, protons on the pyridine (B92270) and thiophene (B33073) rings exhibit characteristic chemical shifts and coupling patterns. For instance, in methyl 3-(aryl)thieno[3,2-b]pyridine-2-carboxylates, the pyridine protons (5-H, 6-H, and 7-H) typically appear in the aromatic region, with their exact positions influenced by the nature of the substituents. mdpi.com The 6-H proton often appears as a doublet of doublets due to coupling with both 5-H and 7-H. mdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing data for all carbon atoms, including quaternary carbons. researchgate.net The chemical shifts of carbons in the thieno[3,2-b]pyridine core are sensitive to the electronic effects of substituents. researchgate.net For example, the carbonitrile carbon (C≡N) in derivatives of the parent compound would be expected to resonate in the characteristic downfield region for nitriles (typically around 115-125 ppm). The carbonyl carbon of an ester group, such as in methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate, is observed further downfield. mdpi.com The analysis of ¹³C NMR data, often aided by two-dimensional techniques like HSQC and HMBC, allows for the unambiguous assignment of the carbon skeleton. nih.govnih.gov
| Compound Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | 8.80 (dd, 5-H), 8.24 (dd, 7-H), 7.39 (dd, 6-H), 7.42 (d, Ar-H), 7.33 (d, Ar-H), 3.85 (s, OMe), 2.44 (s, Me) | - |
| Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | 8.81 (broad s, 5-H), 8.27 (broad d, 7-H), 7.43 (dd, 6-H), 7.49 (coalesced d, Ar-H), 3.85 (s, OMe) | - |
| Methyl 3-(4-(trifluoromethyl)phenyl)thieno[3,2-b]pyridine-2-carboxylate | - | 162.4 (C=O), 153.3 (C), 148.8 (5-CH), 142.1 (C), 137.0 (C), 135.0 (C), 132.3 (C), 131.0 (7-CH), 130.8 (Ar-CH), 130.3 (q, CCF₃), 124.9 (q, Ar-CH), 124.8 (q, CF₃), 120.6 (6-CH), 52.7 (OMe) |
Mass Spectrometry Techniques for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is indispensable for confirming the molecular weight and probing the structural integrity of thieno[3,2-b]pyridine derivatives. Techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly employed. researchgate.net
ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules, often yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation. chromatographyonline.comnih.gov This allows for the precise determination of the molecular mass, which can be further refined using high-resolution mass spectrometry (HRMS) to confirm the elemental composition. mdpi.com
EI, a higher-energy technique, results in extensive fragmentation of the molecule. escholarship.org The analysis of these fragmentation patterns provides valuable structural information. For fused heterocyclic systems like thienopyridines, fragmentation often involves the cleavage of substituent groups and the rupture of one or both of the heterocyclic rings. sapub.orgresearchgate.net Common fragmentation pathways for related thienopyrimidine and thiazolopyrimidine systems include the loss of side-chain functional groups followed by the breakdown of the pyrimidine (B1678525) or thiazole (B1198619) ring. sapub.org The stability of the thieno[3,2-b]pyridine core often influences the fragmentation cascade, with initial losses typically involving the more labile substituents.
| Compound | Ionization Method | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
|---|---|---|---|
| Diethyl 2-((2-piperidin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | HRMS (ESI-TOF) | 424.1828 | 424.1900 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in derivatives of 5-Aminothieno[3,2-b]pyridine-6-carbonitrile.
IR spectroscopy is particularly effective for detecting characteristic vibrations of polar bonds. For the title compound's derivatives, key absorption bands would include:
N-H stretching: The amino group (NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.
C≡N stretching: The nitrile group gives rise to a sharp, intense absorption band in the 2210-2260 cm⁻¹ range. nih.gov
C=C and C=N stretching: Vibrations associated with the aromatic thienopyridine core appear in the 1400-1650 cm⁻¹ region.
C-S stretching: The thiophene ring C-S bond vibrations are typically weaker and found in the fingerprint region.
Raman spectroscopy provides complementary information, as it is particularly sensitive to non-polar bonds and symmetric vibrations. It can be a powerful tool for analyzing the skeletal vibrations of the fused aromatic ring system, which may be weak or absent in the IR spectrum. researchgate.net
| Functional Group | Vibrational Mode | Wavenumber (ν, cm⁻¹) |
|---|---|---|
| Amide N-H | Stretching | 3229 |
| Ester C=O | Stretching | 1672, 1531 |
| Amide C=O | Stretching | 1561 |
Electronic Spectroscopy (UV-Vis) and Photophysical Properties of Derivatives
Electronic spectroscopy (UV-Vis) provides insights into the conjugated π-electron system of thieno[3,2-b]pyridine derivatives. These compounds typically exhibit strong absorption bands in the UV and visible regions, corresponding to π-π* and n-π* electronic transitions. rsc.orgnih.gov The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are highly dependent on the extent of conjugation and the nature of the substituents on the thienopyridine core. nih.gov
Many thieno[3,2-b]pyridine derivatives are also fluorescent, emitting light upon excitation at an appropriate wavelength. nih.govnih.gov The photophysical properties, including the emission maximum (λ_em), Stokes shift (the difference between λ_max and λ_em), and fluorescence quantum yield (Φ_F), can be tuned by chemical modification. For example, extending the π-conjugation or introducing electron-donating or electron-withdrawing groups can lead to significant shifts in the absorption and emission spectra (bathochromic or hypsochromic shifts). nih.govrsc.org The study of these properties is crucial for applications in materials science and bio-imaging. nih.gov
| Compound | λ_abs [nm] (log ε) | λ_em [nm] | Quantum Yield (Φ_F) |
|---|---|---|---|
| 5a | 373 (4.30), 390 (4.25) | 413, 430 | 0.08 |
| 6a | 374 (3.85), 390 (3.86) | 408, 427 | 0.10 |
| 8a | 436 (4.21), 460 (4.18), 512 (3.30) | 483, 512 | 0.51 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles in the solid state. This technique is invaluable for confirming the connectivity and stereochemistry of complex derivatives.
| Parameter | Value |
|---|---|
| Compound | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile |
| Formula | C₁₀H₉N₃S |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 14.562 (3) |
| b (Å) | 8.1252 (16) |
| c (Å) | 16.211 (3) |
| V (ų) | 1918.1 (7) |
| Key Interactions | N-H···N hydrogen bonds; π-π stacking (3.537 Å) |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to study the electronic structure of thienopyridine analogues. nih.gov These calculations can determine various molecular properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The HOMO and LUMO energies are critical in predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For thienopyridine derivatives, DFT calculations can provide precise values for these orbital energies, helping to predict their behavior in chemical reactions. dntb.gov.uabhu.ac.in
The molecular electrostatic potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 5-Aminothieno[3,2-b]pyridine-6-carbonitrile, the nitrogen atom of the pyridine (B92270) ring and the amino group are expected to be regions of negative potential, while the hydrogen atoms of the amino group and the region around the carbonitrile group would exhibit positive potential. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding.
Table 1: Representative Data from Quantum Chemical Calculations on Related Thienopyridine Structures
| Property | Typical Calculated Values for Thienopyridine Derivatives | Significance for this compound |
| HOMO Energy | -5.0 to -6.5 eV | Indicates the propensity to donate electrons in reactions. |
| LUMO Energy | -1.0 to -2.5 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 3.0 to 4.5 eV | Reflects chemical reactivity and stability. |
| Dipole Moment | 2.0 to 5.0 Debye | Influences solubility and intermolecular interactions. |
Note: The values in this table are illustrative and based on general findings for the thienopyridine class of compounds. Specific values for this compound would require dedicated calculations.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
DFT calculations can be used to model the reaction pathways for the synthesis of this compound, helping to optimize reaction conditions and understand the formation of potential byproducts. For instance, the Thorpe-Ziegler cyclization, a common method for synthesizing aminothiophenes, could be modeled to elucidate the transition state geometry and the energetic barrier of the ring-closing step.
Furthermore, the reactivity of the amino and carbonitrile functional groups can be explored. DFT studies could predict the most likely sites for electrophilic or nucleophilic attack and model the course of reactions such as acylation or alkylation of the amino group, or the hydrolysis of the carbonitrile group. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed, providing valuable insights into the reaction kinetics and thermodynamics.
For example, in the study of related nitrogen-containing heterocycles, DFT has been successfully used to investigate the mechanisms of cycloaddition reactions, predicting the stereoselectivity and regioselectivity of the products. Similar approaches could be applied to understand the reactivity of the thieno[3,2-b]pyridine (B153574) core of the target molecule.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of a molecule are crucial for its properties and interactions. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the spatial arrangements of atoms and their movements over time.
For this compound, conformational analysis, typically performed using quantum mechanical or molecular mechanics methods, can identify the most stable conformations (rotamers) arising from the rotation around single bonds, such as the C-N bond of the amino group. The planarity of the fused ring system is a key structural feature, but the orientation of the amino group's hydrogen atoms relative to the ring can vary, leading to different conformers with distinct energies and properties. One study on a related 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) derivative performed a conformational analysis of a complex dimer, highlighting the planarity of the five-membered rings. nih.gov
Molecular dynamics simulations can provide a more detailed picture of the molecule's dynamic behavior in a given environment, such as in a solvent or interacting with a biological macromolecule. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time, revealing how the molecule flexes, vibrates, and rotates. This information is valuable for understanding the molecule's flexibility, its interactions with solvent molecules, and the time-averaged properties of its various conformations. While specific MD simulations for this compound are not reported, such studies on analogous thienopyrrole derivatives have been used to explore binding modes with target proteins. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org For analogues derived from this compound, QSAR models could be developed to predict their activity and guide the design of new, more potent compounds.
A QSAR study typically involves a dataset of molecules with known biological activities. For each molecule, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed activity.
Several 3D-QSAR studies have been performed on thienopyridine analogues. nih.govnih.gov These studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have identified key structural features that influence the biological activity. For example, the steric and electrostatic fields around the molecules are often found to be important. The contour maps generated from these analyses can visualize the regions where bulky or electron-rich/poor substituents are likely to enhance or diminish activity.
Table 2: Key Parameters in QSAR Models for Thienopyridine Derivatives
| Parameter | Description | Typical Values/Findings for Thienopyridine Analogues |
| q² (Cross-validated r²) | A measure of the predictive ability of the model. | > 0.5 for a good model. nih.govmdpi.com |
| r² (Non-cross-validated r²) | A measure of the goodness of fit of the model to the training data. | > 0.6 for a good model. nih.govmdpi.com |
| Steric Fields (CoMFA/CoMSIA) | Indicates regions where steric bulk affects activity. | Favorable and unfavorable regions are identified to guide substituent placement. nih.gov |
| Electrostatic Fields (CoMFA/CoMSIA) | Indicates regions where electrostatic properties affect activity. | Highlights areas where electron-donating or -withdrawing groups are preferred. nih.gov |
These findings for the broader class of thienopyridines suggest that a QSAR model for this compound analogues would likely highlight the importance of substitutions on the pyridine ring and modifications of the amino and carbonitrile groups.
In Silico Predictions of Molecular Interactions and Target Binding
In silico methods, particularly molecular docking, are widely used to predict how a small molecule might bind to a biological target, such as a protein receptor or an enzyme. nih.gov These predictions can provide insights into the binding mode, the key intermolecular interactions, and the relative binding affinities of different compounds.
Molecular docking simulations would place this compound into the active site of a target protein and score the different possible binding poses based on a scoring function that estimates the binding energy. The thieno[3,2-b]pyridine scaffold can participate in various interactions, including hydrogen bonding (via the amino group and the pyridine nitrogen), and π-π stacking (via the aromatic rings). The carbonitrile group can also act as a hydrogen bond acceptor.
Studies on related thienopyridine derivatives have used molecular docking to identify potential biological targets and to rationalize their observed activities. nih.govrsc.org For example, docking studies have shown that the thienopyridine core can fit into the ATP-binding site of kinases, with the substituents forming specific interactions with the surrounding amino acid residues. nih.gov
The results of molecular docking can be further refined using more computationally intensive methods like molecular dynamics simulations, which can provide a more realistic picture of the protein-ligand complex and help to estimate the binding free energy more accurately. These in silico predictions are instrumental in the early stages of drug discovery for hit identification and lead optimization, allowing for the virtual screening of large compound libraries and the prioritization of candidates for experimental testing.
Applications As Building Blocks and Precursors in Complex Organic Synthesis
Synthesis of Fused Polyheterocyclic Systems Derived from Thieno[3,2-b]pyridine (B153574)
The strategic placement of the amino and cyano groups on the pyridine (B92270) ring of the thieno[3,2-b]pyridine scaffold makes it a potent precursor for a variety of fused heterocyclic systems. These reactions typically involve the participation of both the nucleophilic amine and the electrophilic carbon of the nitrile group (or its tautomeric equivalent) in cyclization cascades with appropriate bifunctional reagents.
The synthesis of pyrimidine (B1678525) rings fused to heterocyclic systems is a common strategy in medicinal chemistry. For aminonitriles, this transformation is often achieved using one-carbon synthons. Reagents like formamide, formic acid, or triethyl orthoformate can react with the amino group, followed by intramolecular cyclization involving the nitrile, to construct the pyrimidine ring. This would theoretically lead to the formation of pyridothienopyrimidine derivatives, which are known to possess a range of biological activities. While specific examples starting from 5-aminothieno[3,2-b]pyridine-6-carbonitrile are not detailed in the available literature, this general synthetic approach is well-established for related aminonitrile compounds. researchgate.netnih.gov
The construction of a fused thiazole (B1198619) ring onto the this compound core would typically involve reagents capable of providing the requisite sulfur and carbon atoms. For instance, reaction with carbon disulfide or various isothiocyanates could lead to thiourea intermediates. Subsequent intramolecular cyclization, often promoted by an α-haloketone or a similar agent, would yield the fused thiazole ring system. This approach is a standard method for building thiazole moieties onto amino-heterocycles.
The synthesis of other fused systems, such as pyridazines or pyrroles, would require different strategic approaches. Formation of a pyridazine ring would necessitate a reagent containing a dinitrogen unit, such as hydrazine, reacting in a manner to incorporate both nitrogen atoms into the new ring. Building a fused pyrrole ring could potentially be achieved through reactions like the Fiesselmann thiophene (B33073) synthesis, adapted for the pyrrole ring, using α-halocarbonyl compounds under specific conditions that favor N-cyclization over S-cyclization.
Scaffold Diversity and Molecular Architecture Development
The thieno[3,2-b]pyridine scaffold is recognized as an attractive and privileged structure in the development of biologically active molecules, particularly as kinase inhibitors. nih.gov The core structure provides a template for ATP-competitive inhibitors that can be modified to achieve high selectivity. nih.gov The versatility of this compound as a building block lies in its ability to serve as a foundation for creating a wide array of derivatives with distinct molecular architectures.
The development of diverse molecular architectures from this precursor can be achieved through:
Annulation Reactions: As discussed, fusing new heterocyclic rings (pyrimidines, thiazoles, etc.) to the core scaffold.
Functional Group Modification: Derivatizing the amino group through acylation, alkylation, or diazotization to introduce different side chains or linking points.
Substitution Reactions: Performing electrophilic substitution on the electron-rich thiophene ring or nucleophilic substitution on the pyridine ring (if activated) to add further complexity.
This capacity for diversification allows chemists to systematically explore the chemical space around the thieno[3,2-b]pyridine core, which is a key strategy in modern drug discovery. nih.govresearchgate.net
Development of Libraries of Thieno[3,2-b]pyridine-based Compounds
In contemporary drug discovery, the efficient synthesis of compound libraries is essential for screening against biological targets. This compound is an ideal starting point for combinatorial and parallel synthesis approaches to generate such libraries.
For example, a library of fused pyrimidines could be generated by reacting the aminonitrile precursor with a diverse set of one-carbon synthons and then further functionalizing the resulting pyrimidine ring. A representative workflow is outlined in the table below.
Table 1: Hypothetical Scheme for Library Development
| Step | Precursor | Reagent Class | Intermediate/Product Class | Diversity Input |
|---|---|---|---|---|
| 1 | This compound | One-carbon synthons (e.g., R-CHO in presence of an oxidant) | Fused Pyrimidines | Variety of aldehydes (R group) |
| 2 | Fused Pyrimidine Product from Step 1 | Halogenating agents (e.g., POCl₃) | Chloro-substituted Pyrimidines | - |
| 3 | Chloro-substituted Pyrimidine from Step 2 | Nucleophiles (e.g., R'-NH₂) | Aminated Pyrimidine Derivatives | Variety of amines (R' group) |
This multi-step synthetic sequence allows for the introduction of diversity at different points, leading to a large and structurally varied library of compounds based on the thieno[3,2-b]pyridine scaffold. Such libraries are invaluable for identifying novel hits in high-throughput screening campaigns. Research on related thieno[2,3-b]pyridine (B153569) cores has demonstrated the utility of this approach in discovering compounds with potent anticancer activity. rsc.orgnih.gov
Exploration of Biological Activity and Mechanistic Studies Excluding Clinical Human Trials and Safety
Investigation of Enzyme Inhibition Mechanisms
Derivatives of the thieno[3,2-b]pyridine-6-carbonitrile (B50402) structure have been synthesized and evaluated as inhibitors of several key enzyme families, most notably protein kinases. The core structure serves as a valuable pharmacophore that can be modified to achieve potency and selectivity against specific targets.
The thieno[3,2-b]pyridine (B153574) nucleus has been identified as a privileged scaffold for the development of potent protein kinase inhibitors. Kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in diseases such as cancer.
Src Kinase: Research has identified 7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles as a significant class of Src kinase inhibitors. nih.govlookchem.com Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and motility; its overexpression or activation is linked to tumor progression and metastasis. lookchem.com Structure-activity relationship (SAR) studies have demonstrated that substitutions on the C-7 phenylamino (B1219803) group are critical for potent inhibition. Specifically, incorporating a 2,4-dichloro-5-methoxyphenylamino group at the C-7 position has been shown to yield superior inhibition of Src enzymatic activity. nih.gov Further modifications, such as replacing the C-2 phenyl group with a substituted thiophene (B33073), have also led to improved inhibitory activity against Src. nih.gov
Table 1: In Vitro Inhibitory Activity of Thieno[3,2-b]pyridine-6-carbonitrile Derivatives Against Src Kinase
| Compound ID | C-7 Substituent | C-2 Substituent | Src IC₅₀ (nM) |
| Derivative A | 2,4-dichloro-5-methoxyphenylamino | Phenyl | 1.8 |
| Derivative B | 3-hydroxyphenylamino | Phenyl | 17 |
| Derivative C | 2,4-dichloro-5-methoxyphenylamino | 5-(morpholinomethyl)thiophen-3-yl | 1.2 |
| Derivative D | 2,4-dichloro-5-methoxyphenylamino | 4-(morpholinomethyl)phenyl | 2.0 |
Data sourced from scientific literature focusing on Src kinase inhibition. nih.gov
VEGFR-2 and c-Met Inhibition: The thieno[3,2-b]pyridine scaffold is also the basis for potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met tyrosine kinases. nih.gov Both receptors are key drivers of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. A series of N3-arylmalonamides built upon the thieno[3,2-b]pyridine core demonstrated inhibitory concentrations (IC₅₀) in the low nanomolar range in vitro. nih.govresearchgate.net These findings highlight the scaffold's potential in developing agents that can simultaneously block multiple pathways involved in tumor vascularization. nih.govmdpi.com
Table 2: In Vitro Inhibitory Activity of Thieno[3,2-b]pyridine Derivatives Against c-Met and VEGFR-2 Kinases
| Compound Class | Target Kinase | IC₅₀ Range (nM) |
| Thieno[3,2-b]pyridine Phenylacetylthioureas | c-Met | 2 - 20 |
| Thieno[3,2-b]pyridine Phenylacetylthioureas | VEGFR-2 | 5 - 50 |
| N3-arylmalonamide Thieno[3,2-b]pyridines | c-Met | 1.5 - 10 |
| N3-arylmalonamide Thieno[3,2-b]pyridines | VEGFR-2 | 8 - 25 |
Data synthesized from studies on novel thieno[3,2-b]pyridine-based kinase inhibitors. nih.govnih.gov
LIMK1 Inhibition: The related thieno[2,3-b]pyridine (B153569) scaffold (an isomer) served as a starting point in a high-throughput screening campaign that led to the identification of inhibitors for LIM domain kinase 1 (LIMK1). researchgate.net While the most potent compounds evolved from this effort were tricyclic 4-aminobenzothieno[3,2-d]pyrimidines, the initial hits included 3-aminothieno[2,3-b]pyridine-2-carboxamides, demonstrating the utility of the core thienopyridine structure in targeting this kinase. researchgate.net
Thienopyridines as a chemical class are well-established antagonists of the P2Y12 receptor, a crucial component in adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation. While specific data for 5-aminothieno[3,2-b]pyridine-6-carbonitrile is not extensively detailed, studies on related thienopyridine isomers provide strong evidence of the scaffold's antiplatelet potential. For instance, novel thieno[2,3-b]pyridine derivatives have been shown to possess greater in vitro anti-platelet activity than the widely used drug clopidogrel, which is a thieno[3,2-c]pyridine (B143518). fiocruz.br Furthermore, a series of tetrahydrothieno[3,2-c]pyridine-2-carboxamide analogues have been identified as potent P2Y12 receptor antagonists. researchgate.net These compounds effectively inhibit platelet activation and aggregation in vitro, underscoring the broader potential of the thienopyridine framework in developing novel antithrombotic agents. fiocruz.br
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Preliminary in silico (computational) studies have suggested that derivatives of the related 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) scaffold are promising candidates for the inhibition of AChE. acs.org These computational experiments indicate a potential interaction between the compounds and the enzyme's active site. However, this activity is based on molecular modeling, and further in vitro enzymatic assays are required to confirm and quantify the direct inhibitory effects of the this compound core and its derivatives on acetylcholinesterase.
The versatility of the thieno[3,2-b]pyridine scaffold extends to other enzyme targets. Research has shown that this core structure can be used to develop highly selective inhibitors for underexplored protein kinases such as Haspin and Cyclin-dependent kinase-like (CDKL) kinases. nih.govresearchgate.net Additionally, fused heterocyclic systems derived from thienopyridines, specifically pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, have been reported to act as inhibitors of bacterial DNA primase, suggesting a potential mechanism for antimicrobial action. researchgate.net
Antimicrobial Research (in vitro studies)
Beyond enzyme inhibition, various thienopyridine derivatives have been evaluated for their antimicrobial properties. These investigations have primarily focused on in vitro activity against a panel of pathogenic bacteria.
Studies on the thieno[2,3-b]pyridine isomer have demonstrated its potential as an antibacterial agent. Certain derivatives have shown moderate to effective activity against both Gram-positive and Gram-negative bacteria. cu.edu.egjapsonline.com For example, specific ethyl 6-methylphenylthieno[2,3-b]pyridine-2-carboxylates exhibited notable efficacy against Staphylococcus aureus and Escherichia coli in vitro. cu.edu.eg The activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible bacterial growth.
Table 3: In Vitro Antibacterial Activity of Thieno[2,3-b]pyridine Derivatives
| Compound Class | Bacterial Strain | MIC (μM) |
| Ethyl thieno[2,3-b]pyridine-2-carboxylates | Staphylococcus aureus (Gram-positive) | 9.9 - 45.0 |
| Ethyl thieno[2,3-b]pyridine-2-carboxylates | Escherichia coli (Gram-negative) | 19.0 - 42.7 |
| Substituted Thieno[2,3-b]pyridines | Bacillus subtilis (Gram-positive) | ~12 - 14 mm inhibition zone |
| Substituted Thieno[2,3-b]pyridines | Pseudomonas aeruginosa (Gram-negative) | ~12 - 14 mm inhibition zone |
Note: Some studies report activity as inhibition zone diameter instead of MIC. Data is sourced from research on thieno[2,3-b]pyridine isomers. cu.edu.egjapsonline.com
Antifungal and Antiprotozoal Potentials
Research into the antimicrobial properties of thieno[3,2-b]pyridine derivatives has revealed potential antifungal and antiprotozoal activities. While specific studies focusing solely on this compound are limited, broader investigations of the thienopyridine class of compounds have shown promise. For instance, various ring-fused thienopyridines have been reported to exhibit both antimicrobial and antiprotozoal effects nih.gov.
One study detailed the synthesis of 5-amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-6-carbonitrile and its derivatives, which were screened for their antimicrobial activity. The results indicated that while most of the tested compounds showed weak or no antifungal activity against Candida albicans, certain derivatives displayed moderate activity researchgate.net. Another area of investigation has been the antiprotozoal activity of related compounds. For example, 4-aminothienopyridine-3-carbonitriles have demonstrated activity against Leishmania amazonensis nih.gov. Furthermore, thieno[3,2-b]pyrrole 5-carboxamides have been identified as potent and selective inhibitors of Giardia duodenalis, the parasite responsible for giardiasis nih.gov. These findings suggest that the broader thienopyridine scaffold is a viable starting point for the development of novel antifungal and antiprotozoal agents.
Anti-mycobacterial Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new anti-mycobacterial agents. The thieno[2,3-b]pyridine scaffold, a close structural isomer of thieno[3,2-b]pyridine, has been a subject of interest in this area. A series of 3-aminothieno[2,3-b]pyridine-2-carboxamides were explored for their potential against Mycobacterium tuberculosis. While initial analogs showed poor activity against the wild-type strain, further exploration led to the identification of two subsets of compounds. One subset demonstrated equipotent activity against both wild-type and a hypomorph strain of M. tuberculosis, suggesting a different cellular target. Another subset exhibited increased activity against the hypomorph strain, indicating pathway-specific inhibition acs.orgnih.gov.
One particular derivative, 17af, was identified as a potent inhibitor with an IC90 of 1.2 μM against the wild-type strain nih.gov. Structure-activity relationship (SAR) studies on these thieno[2,3-b]pyridine-2-carboxamides revealed that substitutions at both the 4- and 6-positions of the core are crucial for anti-mycobacterial activity. A trifluoromethyl group at the 4-position and a hydrogen bond acceptor at the para-position of a substituent in the 6-position were found to enhance potency. Additionally, bulkier amide groups were associated with better activity acs.org. Although this research focuses on the thieno[2,3-b]pyridine isomer, the findings provide valuable insights for the potential development of this compound-based anti-mycobacterial agents.
Antiproliferative and Anticancer Research (in vitro/in ovo models)
The thieno[3,2-b]pyridine core is a well-established pharmacophore in the design of antiproliferative and anticancer agents. Numerous derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines.
Derivatives of the thieno[3,2-b]pyridine scaffold have demonstrated significant cytotoxic effects against a range of human tumor cell lines. For instance, aminodi(hetero)arylamines in the thieno[3,2-b]pyridine series have been evaluated for their growth inhibitory effects on breast adenocarcinoma (MCF-7), melanoma (A375-C5), non-small cell lung cancer (NCI-H460), and hepatocellular carcinoma (HepG2) cell lines nih.gov.
In a study focused on methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, several compounds exhibited growth inhibition in triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468, with minimal effect on non-tumorigenic MCF-12A cells nih.govnih.gov. One of the most promising compounds from this series was found to decrease the number of viable MDA-MB-231 cells and inhibit their proliferation nih.govnih.gov.
Similarly, research on the isomeric thieno[2,3-b]pyridine scaffold has also yielded potent anticancer candidates. Substituted ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates were evaluated for their in vitro cytotoxicity towards sensitive (CCRF-CEM) and multidrug-resistant (CEM/ADR5000) leukemia cells. Several of these compounds were found to inhibit the growth of both cell lines researchgate.net. Another study on 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, which share a similar fused heterocyclic system, identified compounds with significant antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines mdpi.comresearchgate.net.
| Compound Series | Cancer Cell Lines Tested | Key Findings |
|---|---|---|
| Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates | MDA-MB-231, MDA-MB-468 (TNBC), MCF-12A (non-tumorigenic) | Identified compounds with selective growth inhibition in TNBC cells. nih.govnih.gov |
| Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series | MCF-7, A375-C5, NCI-H460, HepG2 | Demonstrated growth inhibitory effects across multiple cancer cell lines. nih.gov |
| Ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates | CCRF-CEM (sensitive leukemia), CEM/ADR5000 (multidrug-resistant leukemia) | Showed cytotoxicity against both sensitive and resistant leukemia cells. researchgate.net |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7, MDA-MB-231 (breast cancer) | Exhibited potent antiproliferative activity. mdpi.comresearchgate.net |
The chick chorioallantoic membrane (CAM) assay is a valuable in vivo model for studying tumor growth and angiogenesis. A derivative from the methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate series, which showed promising in vitro cytotoxicity, was further evaluated using an in ovo CAM model with MDA-MB-231 cells. The results demonstrated that this compound effectively reduced tumor size, highlighting its potential antitumor effect in a living system nih.govnih.govresearchgate.net. The CAM assay provides a robust platform for the preliminary in vivo screening of potential anticancer agents, bridging the gap between in vitro studies and more complex animal models ehu.eus.
Understanding the mechanism of action is crucial for the development of targeted cancer therapies. Research into thienopyridine derivatives has pointed towards several potential cellular targets. One such target is Tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair. A study on 3-amino-2-carboxamido-thieno[2,3-b]pyridines identified several compounds that exhibited inhibitory activity against TDP1, with IC50 values in the micromolar range. This suggests that these compounds could act as chemosensitizers to topoisomerase poisons nih.gov.
Another important cellular target for anticancer drugs is the microtubule network. A series of 3-amino-thieno[2,3-b]pyridines were investigated for their effects on tubulin dynamics. The most active compounds in this series were found to have a microtubule-destabilizing effect, and molecular modeling studies indicated that they likely bind to the colchicine (B1669291) site on tubulin nih.govresearchgate.net. This mechanism of action is shared by several clinically successful anticancer drugs.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For thieno[3,2-b]pyridine and its isomers, several SAR studies have been conducted to optimize their various biological potencies.
In the context of anti-mycobacterial activity, SAR studies on 3-aminothieno[2,3-b]pyridine-2-carboxamides revealed that substitutions at both the 4- and 6-positions of the thienopyridine core are critical. A trifluoromethyl group at the 4-position and a hydrogen bond acceptor at the para-position of a 6-position substituent were found to be beneficial for activity. Furthermore, the nature of the amide group also played a role, with bulkier amides showing improved potency acs.org.
For antiproliferative activity, SAR studies on 2-amino-3-carboxamido-thieno[2,3-b]pyridines have shown that appending a propyl-aryl group at the C-5 position can result in compounds with potent biological activity, with IC50 values in the nanomolar range. The linker between the thienopyridine core and the appended aryl group was found to be optimal at a three-atom length nih.gov. In a series of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, the nature and position of substituents on an aryl ring at the 2-position significantly influenced the antiproliferative activity against breast cancer cell lines mdpi.com.
These SAR studies provide a rational basis for the design of more potent and selective thieno[3,2-b]pyridine-based therapeutic agents for various diseases.
Impact of Substituent Modifications on Bioactivity
The biological activity of compounds based on the this compound scaffold is highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies have systematically explored how modifications to the core structure influence inhibitory potency, particularly against Src family kinases.
The core structure was initially identified by modifying a 3-quinolinecarbonitrile (B1294724) system, where replacing a phenyl ring with a thiophene ring yielded the thieno[3,2-b]pyridine-6-carbonitrile scaffold with potent Src kinase inhibition. mdpi.com Subsequent research has elucidated the effects of substitutions at key positions, primarily the amino group at position 5 (often referred to as position 7 in related literature) and the aromatic group at position 2.
Substitutions on the 5-Amino Group: The substituent on the 5-amino group is critical for activity. A phenylamino group at this position is a common feature of potent inhibitors. Further modification of this phenyl ring has shown that a 2,4-dichloro-5-methoxyphenylamino group provides superior inhibition of Src enzymatic activity compared to other substitution patterns. nih.gov
Substitutions at the C-2 Position: The C-2 position of the thienopyridine core is another key site for modification.
Aromatic and Heteroaromatic Groups: The introduction of a phenyl group at C-2 results in potent Src kinase inhibitors. Derivatives with various aminomethyl and aminoethyl substituents on the para-position of this C-2 phenyl group were found to retain high activity. nih.gov
Thiophene Rings: Replacing the C-2 phenyl group with a substituted thiophene ring can lead to improved Src inhibitory activity. However, the orientation and substitution pattern of the thiophene ring are crucial, as some isomers were found to be less active. nih.gov
The table below summarizes the impact of key substituent modifications on the Src kinase inhibitory activity of the thieno[3,2-b]pyridine-6-carbonitrile scaffold.
| Position of Substitution | Substituent Type | Impact on Src Kinase Inhibition | Reference |
| 5-Amino (or 7-Amino) | Phenylamino | Baseline for potent activity | mdpi.com |
| 2,4-dichloro-5-methoxyphenylamino | Superior inhibition | nih.gov | |
| C-2 | Phenyl | Potent activity | nih.gov |
| Phenyl with p-aminomethyl group | Retained activity | nih.gov | |
| Phenyl with p-aminoethyl group | Retained activity | nih.gov | |
| 3,5-substituted Thiophene | Improved activity | nih.gov |
These findings demonstrate that meticulous optimization of the substituents on the this compound core is essential for achieving high potency and selectivity.
Identification of Key Pharmacophoric Elements
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the this compound series, several key pharmacophoric elements have been identified that contribute to their activity as kinase inhibitors.
Thieno[3,2-b]pyridine Core: This fused heterocyclic system serves as the central scaffold. Its relatively weak interaction with the hinge region of the kinase ATP-binding pocket allows for diverse binding modes, where the substituents play a dominant role in determining potency and selectivity. researchgate.net
Substituted 5-Amino Group: The substituted amino group at position 5 is a crucial element for interaction within the kinase active site. The nitrogen atom and its substituent, typically a substituted aryl group, can form key hydrogen bonds and hydrophobic interactions. For instance, the 2,4-dichloro-5-methoxyphenylamino moiety is a highly effective group for interacting with the Src kinase active site. nih.gov
C-2 Aromatic/Heteroaromatic Moiety: An aryl or heteroaryl group at this position occupies a hydrophobic pocket within the enzyme's active site. The nature of this group and its substituents fine-tunes the binding affinity.
Together, these elements form a pharmacophore model where the thienopyridine core acts as a rigid scaffold, correctly orienting the functional groups at positions 2, 5, and 6 for optimal interaction with the target kinase.
Prodrug Design and Metabolic Pathways (non-clinical context)
While specific non-clinical studies on the metabolic pathways and prodrug design of this compound as a kinase inhibitor are not extensively documented, the broader class of thienopyridine compounds has been the subject of such research, particularly in the context of antiplatelet agents. nih.govresearchgate.net These studies provide a conceptual framework for the potential metabolic behavior and prodrug strategies applicable to this scaffold.
Thienopyridines are often developed as prodrugs that require metabolic activation to exert their biological effect. researchgate.net This activation is typically a multi-step process involving hepatic enzymes. ahajournals.org
Metabolic Activation Pathways: A common metabolic pathway for thienopyridine prodrugs involves initial hydrolysis by esterases, followed by oxidation mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov This two-step process generates a reactive thiolactone intermediate, which is then converted to the active thiol metabolite. nih.gov This active metabolite is responsible for the pharmacological activity. For example, the antiplatelet agent prasugrel (B1678051) is rapidly hydrolyzed by esterases to a thiolactone, which then undergoes a single CYP-dependent step to form its active metabolite. researchgate.net
Prodrug Strategies: The inherent need for metabolic activation has led to specific prodrug design strategies for the thienopyridine scaffold. One such approach is the use of amino acid promoieties. In this strategy, an amino acid is attached to the parent drug, often at a site involved in forming the active metabolite. nih.gov The rationale for this approach includes:
Enzymatic Hydrolysis: The amino acid prodrug can be conveniently hydrolyzed in vivo by enzymes to release the parent drug. nih.gov
Improved Oral Delivery: This strategy has been shown to improve oral absorption and potentially allow for sustained release of the active compound. nih.gov
These established metabolic pathways and prodrug strategies for the thienopyridine class highlight the potential for similar approaches to be applied to derivatives like this compound to optimize their pharmacokinetic properties.
Future Research Directions and Outlook
Advancements in Asymmetric Synthesis
The development of effective asymmetric synthesis methods is crucial, particularly as many drug candidates contain at least one chiral center. taylorandfrancis.com While numerous synthetic routes to thieno[3,2-b]pyridines exist, including cyclocondensation and photocyclization, achieving high enantioselectivity remains a key objective for future research. The catalytic asymmetric synthesis of chiral pyridines is challenging due to the coordinating ability of the pyridine (B92270) nitrogen, which can lead to catalyst deactivation. chim.it
Future advancements will likely focus on overcoming these challenges through several key strategies:
Organocatalysis : The use of small organic molecules as catalysts offers a powerful alternative to metal-based systems. Future research could explore organocatalytic multicomponent reactions to construct chiral tetrahydropyridine (B1245486) cores, which can then be aromatized to the desired thienopyridine structure. nih.gov Quinine-derived squaramides, for example, have been shown to efficiently catalyze domino reactions to produce tetrahydropyridines with multiple stereogenic centers in high yields and enantiomeric excesses. nih.gov
Chiral Auxiliaries : The use of chiral auxiliaries, such as iron-based complexes, has demonstrated powerful stereochemical control in a variety of carbon-carbon bond-forming reactions. iupac.org Applying this methodology to acyl derivatives of the thienopyridine scaffold could enable the stereoselective synthesis of chiral derivatives.
Catalytic Asymmetric Reactions : Significant progress has been made in the catalytic asymmetric synthesis of chiral pyridine derivatives through methods like asymmetric addition, reduction, cross-coupling, and C-H functionalization. chim.it Future work could adapt these methods, such as the visible-light-induced enantioselective hydroalkylation of alkenyl pyridines using a chiral Brønsted acid catalyst, to precursors of 5-aminothieno[3,2-b]pyridine-6-carbonitrile. chim.it Furthermore, enantioselective cycloaddition reactions of vinyl azides represent an innovative pathway to generate diverse chiral cyclic azides, which are valuable synthons for nitrogen-containing products. nih.gov
Integration with Materials Science Applications
The unique electronic properties of fused heterocyclic systems like thienopyridines make them attractive candidates for applications in materials science, particularly in organic electronics. The fusion of electron-rich and electron-deficient rings is a powerful strategy for creating low band gap materials. rsc.org
Future research is expected to explore the integration of the this compound scaffold into advanced functional materials:
Conjugated Polymers : Thieno[3,4-b]pyrazines and thieno[3,2-b]thiophenes, which are structurally related to thienopyridines, have been successfully incorporated into donor-acceptor (D-A) polymers. acs.orgmdpi.comacs.org These materials exhibit narrow bandgaps and have shown promise in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. acs.orgacs.orgresearchgate.net Future work could involve synthesizing novel monomers based on the this compound core for copolymerization, aiming to fine-tune the electronic properties and device performance. acs.org
Tuning Optoelectronic Properties : The strategy of alternating "weak donor" and "strong acceptor" moieties in a polymer backbone allows for precise modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com The thienopyridine core can act as an acceptor unit, and by pairing it with various donor monomers, new polymers can be designed for specific electronic applications. mdpi.com
Rational Design of Next-Generation Thienopyridine Derivatives
The discovery of new therapeutic agents based on the thienopyridine scaffold is increasingly driven by computational methods that expedite the drug design process while reducing costs. taylorandfrancis.comemanresearch.org Rational design focuses on understanding and predicting how structural modifications affect biological activity, a concept known as the structure-activity relationship (SAR). drugdesign.org
The design of next-generation derivatives of this compound will heavily rely on these in silico approaches:
Quantitative Structure-Activity Relationship (QSAR) : Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful computational tools for identifying key structural features that govern biological activity. mdpi.com By building predictive models from a series of known active compounds, researchers can guide the synthesis of new derivatives with potentially enhanced potency. mdpi.com
Structure-Based and Ligand-Based Design : Computer-Aided Drug Design (CADD) encompasses both structure-based (SBDD) and ligand-based (LBDD) approaches. taylorandfrancis.com When the 3D structure of a biological target is known, molecular docking can be used to predict the binding mode and affinity of novel thienopyridine derivatives. emanresearch.orgijprs.com In the absence of a target structure, pharmacophore modeling can identify the essential chemical features required for biological activity based on a set of active ligands. mpg.de
Scaffold Hopping and SAR Optimization : SAR studies on related thienopyridine and thienopyrimidine analogues have identified key positions on the heterocyclic core where modifications can significantly enhance potency and selectivity. researchgate.netnih.gov For instance, studies on IκB kinase β (IKKβ) inhibitors revealed that small alkyl and certain aromatic groups are preferred at the C4 position, while polar groups at the C6 position enhance potency. nih.gov Future research will apply these principles to rationally modify the 5-amino and 6-carbonitrile positions and other sites on the thieno[3,2-b]pyridine (B153574) core to develop novel therapeutic agents. nih.govacs.org
Emerging Methodologies for Mechanistic Elucidation in Chemical Biology
Understanding the precise molecular mechanism of action is critical for the development of new drugs. For thienopyridine derivatives, this involves identifying their biological targets and characterizing the interactions that lead to a therapeutic effect.
Emerging methodologies are set to provide unprecedented insight into the chemical biology of this compound derivatives:
Chemical Probes for Target Identification : A key challenge in drug discovery is identifying the specific protein or biological molecule that a compound interacts with. nih.gov Chemical probes, which are created by attaching a tag (e.g., biotin (B1667282) or a fluorescent dye) to a bioactive small molecule, are powerful tools for this purpose. mdpi.comyoutube.com Future work will involve synthesizing probe versions of active thienopyridine derivatives. These probes can be used in techniques like activity-based protein profiling (ABPP) to isolate and identify their binding partners from cell lysates, thereby revealing their mechanism of action. nih.govmdpi.com
Advanced Spectroscopic Techniques : Methods like fluorescence spectroscopy are highly sensitive for studying protein-ligand and protein-protein interactions. iipseries.orgnih.gov Changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon binding to a thienopyridine derivative can be used to quantify binding affinity and stoichiometry. nih.gov Other advanced techniques, including Surface Plasmon Resonance (SPR) and Thermal Shift Assays (TSA), provide real-time kinetic data and information on how ligand binding affects protein stability, offering a deeper understanding of the molecular interactions. mdpi.com These methods, compiled in comprehensive resources on biomolecular spectroscopy, will be essential for characterizing the targets of novel thienopyridine compounds. researchgate.netnews-medical.net
Mechanistic Pathway Studies : Investigating the chemical reactivity and potential metabolic pathways of thienopyridines is also crucial. Studies on the oxidative dimerization of related 3-aminothieno[2,3-b]pyridine-2-carboxamides reveal complex, solvent-dependent reaction pathways. nih.govacs.org Such investigations can provide valuable insights into possible metabolic transformations in vivo and can help in designing more stable and effective drug candidates. nih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-Aminothieno[3,2-b]pyridine-6-carbonitrile?
- Methodological Answer : The compound can be synthesized via cyclization reactions using 2-amino-1H-pyrrole derivatives and carbonitriles under acidic conditions (e.g., acetic acid). Microwave-assisted synthesis significantly reduces reaction time (from hours to minutes) and improves yields (≥85%) by enhancing reaction efficiency. Key parameters include temperature (120–150°C), solvent polarity, and stoichiometric ratios of reactants . Alternative routes involve condensation of thiophene precursors with nitrile-containing reagents, monitored via TLC for intermediate formation .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : The nitrile group (C≡N) appears as a singlet near δ 115–120 ppm in ¹³C NMR. Aromatic protons in the thieno-pyridine system resonate between δ 7.0–8.5 ppm .
- IR Spectroscopy : Strong absorption at ~2200 cm⁻¹ confirms the nitrile group, while aromatic C-H stretches appear at ~3000 cm⁻¹ .
- X-ray Crystallography : Resolves bond angles and dihedral angles in the fused bicyclic system. For example, the thiophene-pyridine ring junction typically shows a dihedral angle of 1.5–3.0° .
Q. What are the key physicochemical properties influencing reactivity?
- Methodological Answer :
- Solubility : Low in polar solvents (water, ethanol) due to the aromatic system; better in DMSO or DMF.
- Stability : Sensitive to strong acids/bases, which may hydrolyze the nitrile group. Store under inert gas (N₂/Ar) at 2–8°C .
- Reactivity : The amino group participates in nucleophilic substitutions (e.g., acylation), while the nitrile can undergo hydrolysis to carboxylic acids under acidic conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of kinase inhibitors based on this scaffold?
- Methodological Answer :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to enhance binding to kinase ATP pockets. Methyl or ethyl groups at the 3-position improve metabolic stability .
- Biological Assays : Test derivatives against recombinant kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays. Measure IC₅₀ values and compare with co-crystal structures (e.g., PDB ID 5XRC) to validate binding modes .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with catalytic lysine residues (e.g., K72 in EGFR) .
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer :
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Impurities like hydrolysis byproducts (e.g., carboxylic acids) may skew results .
- Assay Standardization : Control variables such as ATP concentration (e.g., 10 µM for kinase assays) and incubation time. Validate with reference inhibitors (e.g., staurosporine) .
- Cellular Context : Test in isogenic cell lines (wild-type vs. kinase-mutated) to confirm target specificity .
Q. What strategies improve aqueous solubility for in vivo studies without compromising bioactivity?
- Methodological Answer :
- Prodrug Design : Convert the nitrile to a phosphate ester (hydrolyzed in vivo) or incorporate PEGylated side chains .
- Co-solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) or lipid nanoparticles to enhance bioavailability .
- Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -SO₃H) at non-critical positions (e.g., 2- or 7-positions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
